
Sodium naphthalene-1,3,6-trisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium naphthalene-1,3,6-trisulfonate is an organic compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,6-trisulfonic acid. This compound is known for its excellent solubility in water and its stability under various conditions. It is commonly used in the dye and pigment industry as a dye intermediate and stabilizer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium naphthalene-1,3,6-trisulfonate typically involves the sulfonation of naphthalene using fuming sulfuric acid to produce naphthalene-1,3,6-trisulfonic acid. This intermediate is then neutralized with sodium hydroxide to form the trisodium salt .
Industrial Production Methods:
Sulfonation: Naphthalene is reacted with fuming sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 6 positions.
Neutralization: The resulting naphthalene-1,3,6-trisulfonic acid is neutralized with sodium hydroxide to produce this compound.
Purification: The product is then purified through filtration, washing, and drying processes to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium naphthalene-1,3,6-trisulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated quinones, while reduction can yield sulfonated naphthalenes .
Wissenschaftliche Forschungsanwendungen
Sodium naphthalene-1,3,6-trisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and stabilizer in the synthesis of various dyes and pigments.
Biology: Employed in biochemical assays and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the textile industry for dyeing and printing processes, as well as in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of sodium naphthalene-1,3,6-trisulfonate primarily involves its ability to stabilize other compounds. The sulfonic acid groups provide strong ionic interactions with various substrates, enhancing their solubility and stability. This compound can interact with molecular targets through ionic and hydrogen bonding, affecting the pathways involved in the stabilization of dyes, pigments, and other chemicals .
Vergleich Mit ähnlichen Verbindungen
- Sodium naphthalene-2,6-disulfonate
- Sodium naphthalene-1,5-disulfonate
- Sodium naphthalene-1,3,6,8-tetrasulfonate
Comparison: Sodium naphthalene-1,3,6-trisulfonate is unique due to the specific positioning of its sulfonic acid groups, which provides distinct solubility and stability properties compared to its analogs. For instance, sodium naphthalene-2,6-disulfonate has only two sulfonic acid groups, resulting in different solubility and reactivity characteristics .
Eigenschaften
Molekularformel |
C10H8Na3O9S3 |
|---|---|
Molekulargewicht |
437.3 g/mol |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;; |
InChI-Schlüssel |
NGWYLXQWBJHCSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
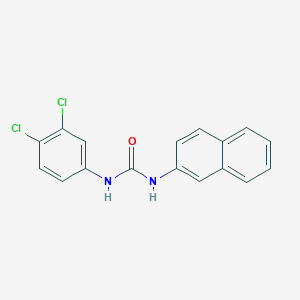
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)
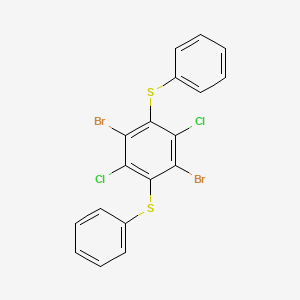
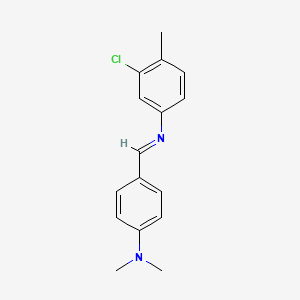
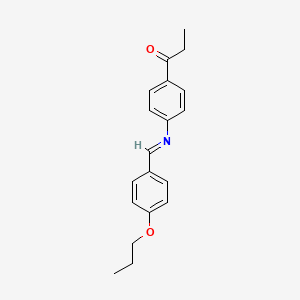
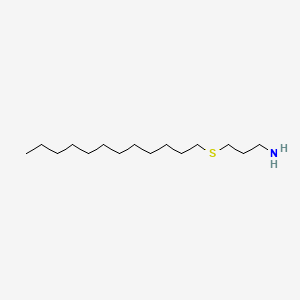
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
![Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B11966658.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11966675.png)
